molecular formula C9H8ClNO4 B12107664 4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid CAS No. 14463-22-0

4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid

Cat. No.: B12107664
CAS No.: 14463-22-0
M. Wt: 229.62 g/mol
InChI Key: LKNVVXVUHMODPX-UHFFFAOYSA-N
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Description

4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a chloroacetyl group attached to an amino group, which is further bonded to a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid typically involves the chloroacetylation of amino compounds. One common method is the reaction of 2-hydroxybenzoic acid with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of eco-friendly reagents, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of N-substituted derivatives.

    Oxidation Reactions: Formation of quinones.

    Reduction Reactions: Formation of hydroquinones.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the hydroxybenzoic acid moiety can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

    4-Amino-2-hydroxybenzoic acid: Lacks the chloroacetyl group, resulting in different reactivity and applications.

    4-[(Bromoacetyl)amino]-2-hydroxybenzoic acid: Similar structure but with a bromoacetyl group instead of a chloroacetyl group, leading to different chemical properties.

    4-[(Acetyl)amino]-2-hydroxybenzoic acid:

Uniqueness: The presence of the chloroacetyl group in 4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for covalent modification of biomolecules. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

14463-22-0

Molecular Formula

C9H8ClNO4

Molecular Weight

229.62 g/mol

IUPAC Name

4-[(2-chloroacetyl)amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C9H8ClNO4/c10-4-8(13)11-5-1-2-6(9(14)15)7(12)3-5/h1-3,12H,4H2,(H,11,13)(H,14,15)

InChI Key

LKNVVXVUHMODPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)O)C(=O)O

Origin of Product

United States

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